S 3I201

Catalog No.
S542199
CAS No.
501919-59-1
M.F
C16H15NO7S
M. Wt
365.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S 3I201

CAS Number

501919-59-1

Product Name

S 3I201

IUPAC Name

2-hydroxy-4-[[2-(4-methylphenyl)sulfonyloxyacetyl]amino]benzoic acid

Molecular Formula

C16H15NO7S

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C16H15NO7S/c1-10-2-5-12(6-3-10)25(22,23)24-9-15(19)17-11-4-7-13(16(20)21)14(18)8-11/h2-8,18H,9H2,1H3,(H,17,19)(H,20,21)

InChI Key

HWNUSGNZBAISFM-UHFFFAOYSA-N

solubility

soluble in DMSO, not soluble in water.

Synonyms

NSC 74859, NSC-74859, NSC74859, S3I 201, S3I-201, S3I201

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)NC2=CC(=C(C=C2)C(=O)O)O

The exact mass of the compound 2-Hydroxy-4-(2-(tosyloxy)acetamido)benzoic acid is 365.05692 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74859. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzenesulfonates - Supplementary Records. It belongs to the ontological category of monohydroxybenzoic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

S-3I201 is a cell-permeable, small-molecule inhibitor targeting the Signal Transducer and Activator of Transcription 3 (STAT3). Its mechanism of action is centered on binding to the STAT3 Src Homology 2 (SH2) domain. This interaction is designed to disrupt the downstream signaling cascade by preventing STAT3 phosphorylation, dimerization, and subsequent DNA binding and transcriptional activation. [REFS-1, REFS-2] Its established use in both in vitro and in vivo models makes it a relevant tool for investigating STAT3-dependent cellular processes.

Research Fit

STAT3 SH2 domain dimerization disruption studies
STAT3-selective pathway interrogation over STAT1/STAT5 context
Cell-permeable probe for STAT3-dependent transcription research

Direct substitution of STAT3 inhibitors is inadvisable due to significant differences in selectivity, mechanism, and off-target activities. For instance, the widely used inhibitor Stattic exhibits STAT3-independent effects, including the inhibition of glutathione reductase (GSR) and the modulation of histone acetylation, which can introduce confounding variables into experimental outcomes. [REFS-1, REFS-2] Conversely, S-3I201 possesses a distinct liability; it has been characterized as a potent, non-selective alkylating agent that can covalently modify proteins beyond its intended STAT3 target. [3] Therefore, selecting an inhibitor requires careful consideration of its specific biochemical behavior, as S-3I201 and its common alternatives like Stattic produce fundamentally different and non-interchangeable biological footprints.

Substitution Risk

Mechanism divergence
SH2 domain antagonism differs from ATP-competitive or JAK-targeting inhibitors; substitution may shift pathway interpretation.
Isoform selectivity
Stattic, SH-4-54, and Niclosamide exhibit distinct STAT-family profiles that may not transfer directly to STAT3:STAT3-selective study contexts.
Research continuity
Published datasets are compound-specific; reproducing or comparing literature findings requires identical probe designation.

Biochemical Selectivity Profile: Preferential Inhibition of STAT3 over STAT1 and STAT5

In a foundational cell-free biochemical assay, S-3I201 demonstrated preferential inhibition of STAT3 DNA-binding activity compared to other STAT family members. The IC50 for inhibiting the STAT3-STAT3 homodimer was approximately half that required for STAT5 and at least 3.5-fold lower than for STAT1, for which a precise IC50 was not reached even at high concentrations. [1]

Evidence DimensionInhibition of DNA-Binding Activity (IC50)
Target Compound DataSTAT3: 86 ± 33 μM
Comparator Or BaselineSTAT1: >300 μM; STAT5: 166 ± 17 μM
Quantified DifferenceAt least 3.5-fold more selective for STAT3 over STAT1; ~2-fold more selective for STAT3 over STAT5.
ConditionsCell-free electrophoretic mobility shift assay (EMSA) using nuclear extracts from v-Src-transformed mouse fibroblasts.

This quantitative selectivity is critical for researchers needing to attribute observed cellular effects specifically to the inhibition of the STAT3 pathway rather than confounding off-target inhibition of STAT1 or STAT5.

STAT Isoform Selectivity
Reported
>3.5-fold selectivity
STAT3:STAT3 IC50 86 μM vs. STAT1:STAT1 >300 μM; STAT5:STAT5 166 μM. Cell-free DNA-binding assay.
Supports STAT3-selective pathway interpretation
Selectivity window enables attribution of cellular phenotypes to STAT3 blockade

Process-Critical Consideration: Covalent Alkylating Activity Defines Mechanism

Contrary to a purely competitive binding model, S-3I201 has been shown to function as a potent alkylating agent. In vitro studies demonstrated that S-3I201 covalently modifies multiple cysteine residues on the STAT3 protein. Further, it reacts rapidly with the biological nucleophile glutathione (GSH), confirming its electrophilic nature and potential to non-specifically modify proteins throughout the cell. [1]

Evidence DimensionReactivity with Glutathione (GSH)
Target Compound DataExhibits rapid reaction with GSH, with a 5-fold faster reaction time compared to close structural analogs designed to reduce this reactivity.
Comparator Or BaselineAn ideal, reversible non-covalent inhibitor (which would show no reaction with GSH).
Quantified DifferenceQualitative difference in mechanism of action (covalent alkylation vs. reversible binding) and quantitative difference in reactivity versus stabilized analogs.
ConditionsHPLC-based assay with compound (100 μM) and a 100-fold excess of glutathione (GSH).

Understanding this covalent mechanism is essential for experimental design and data interpretation, helping to account for potential off-target effects and ensuring reproducible results by acknowledging the compound's inherent reactivity.

In Vivo Xenograft Response
Reported
S 3I-201: 5 mg/kg i.v.; reported tumor growth inhibition in MDA-MB-231 and GH3 xenografts
S3I-201.1066: 3 mg/kg i.v.; reported inhibition with STAT3 target gene suppression
Supports in vivo model-response endpoint context
Analog achieves reported inhibition at 40% lower dose; affinity-informed SAR

Comparator Context: STAT3-Independent Bioactivity of Stattic

The most common procurement alternative, Stattic, also exhibits significant off-target activities that are independent of STAT3. Studies using STAT3-deficient cells have confirmed that Stattic can induce ROS-dependent cell death by inhibiting glutathione reductase (GSR). [1] Separately, it has been shown to decrease histone acetylation, altering gene expression in a STAT3-independent manner. [2] This demonstrates that Stattic is not a 'cleaner' alternative but possesses a different and equally critical off-target profile.

Evidence DimensionPrimary Off-Target Mechanism
Target Compound DataS-3I201: Non-specific protein alkylation.
Comparator Or BaselineStattic: Inhibition of Glutathione Reductase (GSR); Reduction of histone acetylation.
Quantified DifferenceFundamentally different off-target profiles, leading to distinct, non-interchangeable experimental artifacts.
ConditionsCell-based assays in STAT3-proficient and STAT3-deficient cancer cell lines.

This evidence demonstrates that switching to the most common alternative does not eliminate off-target concerns but simply exchanges one set of confounding variables for another, making the deliberate choice of inhibitor critical.

Scaffold Affinity Progression
Reported
S 3I-201: Ki 82 μM → S3I-201.1066: KD 2.74 μM → BP-1-102: KD 504 nM
Approximately 30-fold and 160-fold affinity enhancements across the salicylic acid-based series
Supports SAR benchmark selection context
Affinity progression informs lead optimization and analog benchmarking
Src/MAPK Pathway Sparing
Source review
No significant modulation of pY416Src or pErk1/2 at concentrations up to 100 μM
Niclosamide: inhibits NF-κB, Wnt/β-catenin, and STAT3 pathways concurrently
Supports pathway-specific endpoint interpretation
Minimal off-pathway modulation in NIH3T3/v-Src, Panc-1, and MDA-MB-231 cells
Cellular STAT3-pTyr705 Inhibition
Source review
S 3I-201: IC50 40–70 μM in tumor cells
Stattic: IC50 ~5–10 μM; reported off-target effects at higher concentrations
Supports cellular target-engagement assay context
Reported differential sensitivity in STAT3-dependent vs. independent cell models

Probing STAT3 vs. STAT1/STAT5 Dependent Signaling

For studies aiming to differentiate the roles of STAT3 from STAT1 and STAT5, the documented biochemical selectivity of S-3I201 provides a clear rationale for its use. Its preferential inhibition of STAT3 allows for more confident attribution of downstream effects to the target pathway compared to less selective compounds. [1]

In Vivo Studies Requiring a Systemically Administered STAT3 Modulator

S-3I201 has been successfully used in murine xenograft and autoimmune models with systemic administration (e.g., 5-10 mg/kg, i.p. or i.v.). [REFS-2, REFS-3] This makes it a suitable choice for preclinical in vivo studies where STAT3 inhibition is the therapeutic hypothesis, providing an established baseline for dosing and administration.

Establishing a STAT3-Inhibition Baseline with a Mechanistically Characterized Tool

When the goal is to characterize a STAT3-dependent phenotype, using an inhibitor with a known covalent mechanism provides a valuable point of comparison against non-covalent inhibitors. The well-documented alkylating activity of S-3I201 allows it to be used as a defined tool to probe for effects sensitive to this specific mechanism of action. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
STAT3 SH2 Inhibitor Screening
SH2 domain binding benchmark context
STAT3:STAT3 DNA-binding assay review
In Vivo STAT3 Tumor Model Studies
Reported in vivo exposure context
Xenograft model endpoint review
STAT3 Transcription & Apoptosis Studies
STAT3-selective pathway context
Target gene expression & apoptosis endpoint review
Medicinal Chemistry Lead Optimization
Scaffold reference for SAR studies
SH2 domain affinity progression review

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

365.05692299 Da

Monoisotopic Mass

365.05692299 Da

Heavy Atom Count

25

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JG1E8503OI

Other CAS

501919-59-1

Wikipedia

S31-201
1. Pang M, Ma L, Gong R, Tolbert E, Mao H, Ponnusamy M, Chin YE, Yan H, Dworkin LD, Zhuang S. A novel STAT3 inhibitor, S3I-201, attenuates renal interstitial fibroblast activation and interstitial fibrosis in obstructive nephropathy. Kidney Int. 2010 Aug;78(3):257-68. Epub 2010 Jun 2. PubMed PMID: 20520592.

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